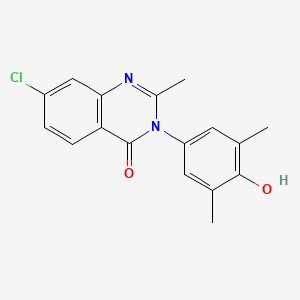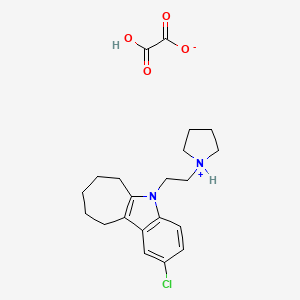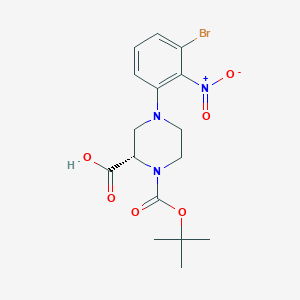
(S)-4-(3-Bromo-2-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-(3-Bromo-2-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceutical agents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(3-Bromo-2-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:
Nitration: Introduction of the nitro group to the aromatic ring.
Bromination: Addition of the bromine atom to the aromatic ring.
Piperazine Formation: Formation of the piperazine ring through cyclization reactions.
Protection: Introduction of the tert-butoxy-carbonyl group to protect the amine functionality.
Carboxylation: Addition of the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
化学反应分析
Types of Reactions
(S)-4-(3-Bromo-2-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the bromine atom with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could yield various substituted piperazine derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Potential use in the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-4-(3-Bromo-2-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of various functional groups allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
(S)-4-(3-Bromo-2-nitrophenyl)piperazine-2-carboxylic acid: Lacks the tert-butoxy-carbonyl group.
(S)-4-(3-Bromo-2-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine: Lacks the carboxylic acid group.
(S)-4-(3-Bromo-2-nitrophenyl)-1-(tert-butoxy-carbonyl)piperidine-2-carboxylic acid: Contains a piperidine ring instead of a piperazine ring.
Uniqueness
The uniqueness of (S)-4-(3-Bromo-2-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the tert-butoxy-carbonyl group provides protection for the amine functionality, allowing for selective reactions at other sites of the molecule.
属性
分子式 |
C16H20BrN3O6 |
|---|---|
分子量 |
430.25 g/mol |
IUPAC 名称 |
(2S)-4-(3-bromo-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C16H20BrN3O6/c1-16(2,3)26-15(23)19-8-7-18(9-12(19)14(21)22)11-6-4-5-10(17)13(11)20(24)25/h4-6,12H,7-9H2,1-3H3,(H,21,22)/t12-/m0/s1 |
InChI 键 |
OLPPKNNKFYWSJA-LBPRGKRZSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(C(=CC=C2)Br)[N+](=O)[O-] |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C(=CC=C2)Br)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


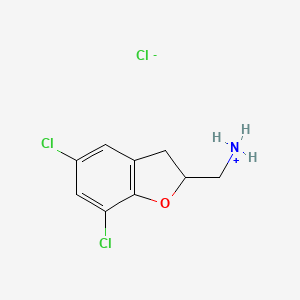
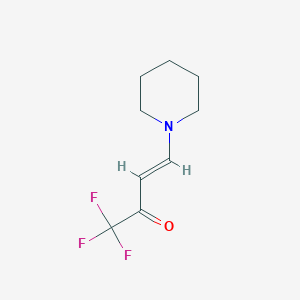
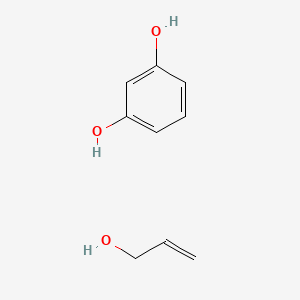
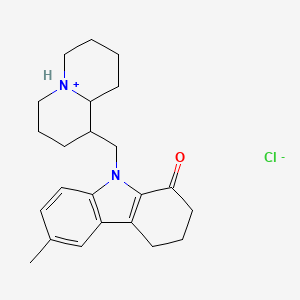
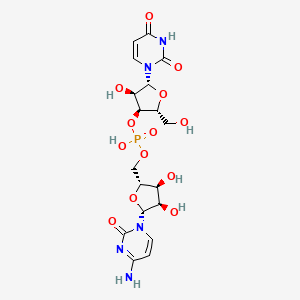
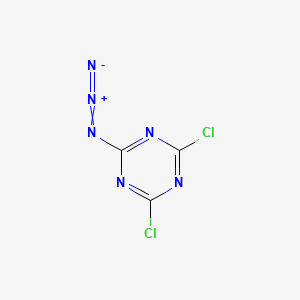

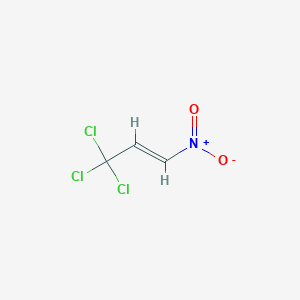
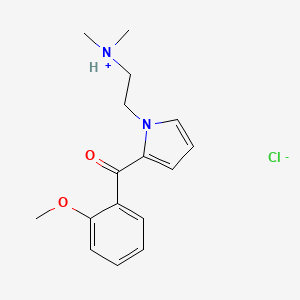
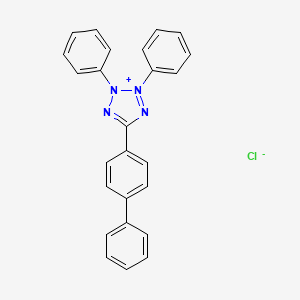
![(10R,13S,17R)-2,2,4,6,6,10,16,16-Octadeuterio-17-ethynyl-17-hydroxy-13-methyl-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13731468.png)
![[2-(Prop-2-en-1-yl)pyrrolidin-2-yl]acetic acid](/img/structure/B13731477.png)
